N-(叔丁氧羰基)-N-乙基-4-氧戊胺

描述

“N-(t-Boc)-N-ethyl-4-oxopentylamine” is a compound that involves the tert-butyloxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis Analysis

The synthesis of N-protected amino esters, such as “N-(t-Boc)-N-ethyl-4-oxopentylamine”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows the creation of nearly two dozen functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis

The Boc group can be added to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis

Deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetyl chloride in methanol, and N-Boc removal with HCl in organic solvents .科学研究应用

合成中的偶联试剂

N-(叔丁氧羰基)-N-乙基-4-氧戊胺用作化学合成中的偶联试剂。例如,在合成 2-(叔丁氧羰基氧亚氨基)-2-氰基乙酸乙酯(Boc-Oxyma)时,它作为一种有效的偶联试剂,用于无外消旋酯化、硫酯化、酰胺化和肽合成。Boc-Oxyma 在反应性和机理上与 COMU 相当,但更容易制备和回收,从而显著减少化学废物 (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013)。

化学选择性 O-乙基化

另一个应用是在相转移催化条件下对 N-Boc 氨基醇进行高度选择性的 O-乙基化。该方法使用庚烷或甲苯中的 50% 氢氧化钠水溶液,得到的是专一的 O-乙基化产物 (Liu, Ciszewski, Shen, & Prashad, 2014)。

α,β-二脱氢氨基酸衍生物的合成

在合成 α,β-二脱氢氨基酸衍生物(如乙基 N-Boc- 和 N-Z-α-甲苯磺酰基甘氨酸酯)中,该化合物与醛在三丁基膦和碱的存在下反应。此过程产生具有高 (Z)-选择性的 α,β-二脱氢氨基酸衍生物 (Kimura, Nagano, & Kinoshita, 2002)。

在 DNA 结合研究中

N-(叔丁氧羰基)-N-乙基-4-氧戊胺相关化合物用于研究 DNA 结合特性。例如,吖啶抗肿瘤剂与 DNA 的相互作用涉及类似的化合物,氨基取代基的位置变化会影响 DNA 结合亲和力和沟槽选择性 (Crenshaw, Graves, & Denny, 1995)。

酰胺 N-C 交叉偶联

该化合物与交叉偶联反应中酰胺 N-C(O) 键的反应性相关。N-酰基-叔丁基-氨基甲酸酯 (Boc) 是一类相关的非环酰胺,它们本质上围绕 N-C(O) 轴扭曲,从而促进了难以捉摸的酰胺键 N-C 交叉偶联反应的发展 (Szostak, Shi, Meng, Lalancette, & Szostak, 2016)。

在水中的 N-叔丁氧羰基化

该化合物还在水中对胺进行无催化剂的 N-叔丁氧羰基化中发挥作用,该过程实现了 N-叔丁氧羰基衍生物的化学选择性形成,而不会形成异氰酸酯、尿素、N,N-二叔丁氧羰基和 O/S-叔丁氧羰基等副产物 (Chankeshwara & Chakraborti, 2006)。

安全和危害

While specific safety data for “N-(t-Boc)-N-ethyl-4-oxopentylamine” is not available, compounds involving the Boc group can be hazardous. For example, tert-butyl N-(1-naphthyl) carbamate, a compound with a Boc group, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

未来方向

The development of efficient and sustainable methods for N-Boc deprotection is an area of ongoing research . For example, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been used as a reaction medium plus catalyst for the deprotection of a wide variety of N-Boc derivatives .

作用机制

Target of Action

N-(t-Boc)-N-ethyl-4-oxopentylamine is a compound with a tert-butyloxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

The Boc group in N-(t-Boc)-N-ethyl-4-oxopentylamine can be selectively removed or “deprotected” under certain conditions . This deprotection process involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions . The electrophilic character of oxalyl chloride is postulated for this deprotection strategy .

Biochemical Pathways

The deprotection of the Boc group is a key step in many biochemical transformations . .

Pharmacokinetics

The deprotection process can potentially influence the compound’s bioavailability by altering its chemical structure .

Result of Action

The primary result of the action of N-(t-Boc)-N-ethyl-4-oxopentylamine is the removal of the Boc group, yielding a deprotected amine . This process is crucial in the synthesis of various compounds, including medicinally active compounds .

Action Environment

The deprotection of the Boc group in N-(t-Boc)-N-ethyl-4-oxopentylamine can be influenced by various environmental factors. For instance, the reaction takes place under room temperature conditions . Additionally, the presence of oxalyl chloride in methanol is necessary for the reaction to occur .

生化分析

Biochemical Properties

N-(t-Boc)-N-ethyl-4-oxopentylamine plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with di-tert-butyl dicarbonate, which facilitates the protection of amino groups . The nature of these interactions is primarily based on the formation of stable carbamate bonds, which protect the amino groups from unwanted reactions during synthesis.

Cellular Effects

N-(t-Boc)-N-ethyl-4-oxopentylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective properties help maintain the integrity of amino groups, which are essential for protein synthesis and function. This protection ensures that cellular processes dependent on these amino groups proceed without interruption, thereby maintaining normal cellular function .

Molecular Mechanism

The molecular mechanism of N-(t-Boc)-N-ethyl-4-oxopentylamine involves the formation of stable carbamate bonds with amino groups. This process begins with the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a tetrahedral intermediate. This intermediate then collapses, releasing carbon dioxide and forming the stable carbamate bond . This mechanism ensures the protection of amino groups during biochemical reactions, preventing unwanted side reactions and degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(t-Boc)-N-ethyl-4-oxopentylamine can change over time. The compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may undergo degradation, leading to the release of the protected amino groups . Long-term studies have shown that the compound can maintain its protective properties for extended periods, ensuring the integrity of amino groups in various biochemical reactions.

Dosage Effects in Animal Models

The effects of N-(t-Boc)-N-ethyl-4-oxopentylamine vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing any adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . Studies have shown that the compound’s protective properties are dose-dependent, with optimal protection achieved at specific dosage ranges.

Metabolic Pathways

N-(t-Boc)-N-ethyl-4-oxopentylamine is involved in various metabolic pathways, primarily related to the protection and deprotection of amino groups. The compound interacts with enzymes such as di-tert-butyl dicarbonate, which facilitates the formation of stable carbamate bonds . These interactions play a crucial role in maintaining the integrity of amino groups during metabolic processes, ensuring proper protein synthesis and function.

Transport and Distribution

Within cells and tissues, N-(t-Boc)-N-ethyl-4-oxopentylamine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that the compound reaches its target sites, where it can exert its protective effects on amino groups.

Subcellular Localization

N-(t-Boc)-N-ethyl-4-oxopentylamine is localized within specific subcellular compartments, where it exerts its protective effects on amino groups. The compound may be directed to these compartments through targeting signals or post-translational modifications . This localization ensures that the compound can effectively protect amino groups in specific cellular environments, maintaining the integrity of biochemical reactions.

属性

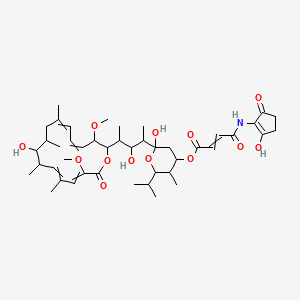

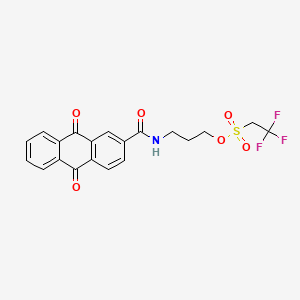

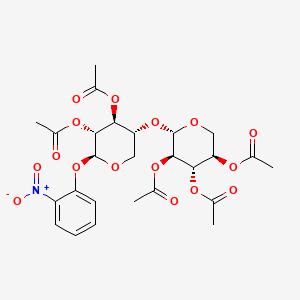

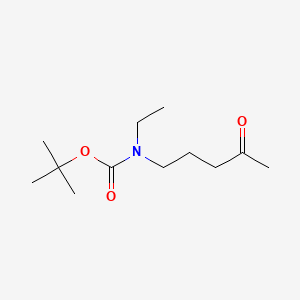

IUPAC Name |

tert-butyl N-ethyl-N-(4-oxopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-6-13(9-7-8-10(2)14)11(15)16-12(3,4)5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDKSCSEAZAHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652489 | |

| Record name | tert-Butyl ethyl(4-oxopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-52-8 | |

| Record name | Carbamic acid, ethyl(4-oxopentyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl ethyl(4-oxopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。